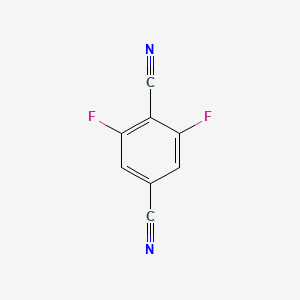

2,6-Difluoroterephthalonitrile

Descripción general

Descripción

2,6-Difluoroterephthalonitrile is a di-substituted aromatic compound with the molecular formula C₈H₂F₂N₂. It is primarily utilized in materials science and organic chemistry research. This compound serves as a versatile building block for synthesizing various organic materials, particularly in the development of polymers, metal-organic frameworks, and covalent organic frameworks.

Métodos De Preparación

2,6-Difluoroterephthalonitrile can be synthesized through different methods. One common approach involves the direct fluorination of terephthalonitrile using a fluorinating agent like potassium fluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms at the 2 and 6 positions of the aromatic ring.

Análisis De Reacciones Químicas

2,6-Difluoroterephthalonitrile readily undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitrile groups. This reactivity enables the attachment of various nucleophiles, including amines, thiols, and alcohols, to the aromatic ring. Common reagents used in these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide. Major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.

Aplicaciones Científicas De Investigación

2,6-Difluoroterephthalonitrile has several scientific research applications:

Materials Science: It is used in the synthesis of polymers, metal-organic frameworks, and covalent organic frameworks.

Organic Chemistry: It serves as a building block for various organic materials.

Industrial Applications: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 2,6-Difluoroterephthalonitrile heavily depends on the specific chemical reaction it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing nitrile groups activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge formed in the transition state. This activation facilitates the substitution of fluorine atoms with various nucleophiles, leading to the formation of new compounds with desired properties.

Comparación Con Compuestos Similares

2,6-Difluoroterephthalonitrile can be compared with other similar compounds, such as:

2,6-Dichloroterephthalonitrile: Similar in structure but with chlorine atoms instead of fluorine. It exhibits different reactivity and properties due to the difference in electronegativity between chlorine and fluorine.

2,6-Dibromoterephthalonitrile: Contains bromine atoms instead of fluorine. Bromine’s larger atomic size and lower electronegativity result in different chemical behavior.

2,6-Diiodoterephthalonitrile: Contains iodine atoms, which are even larger and less electronegative than bromine, leading to unique reactivity and applications.

This compound is unique due to the strong electron-withdrawing effect of fluorine, which significantly influences its reactivity and the properties of the resulting compounds.

Actividad Biológica

2,6-Difluoroterephthalonitrile is a compound of interest in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fluorine substituents on the aromatic ring, which can significantly influence its biological interactions. Its chemical formula is C8H4F2N2, and it possesses two cyano groups that contribute to its reactivity and potential biological effects.

Biological Activity

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, suggesting a potential role in preventing oxidative stress-related diseases. The antioxidant capacity was quantified using the DPPH radical scavenging assay, where it showed a significant percentage inhibition compared to standard antioxidants.

Enzyme Inhibition

Another area of research is the inhibition of specific enzymes. This compound has been studied for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This property may have implications for managing diabetes by slowing down glucose absorption in the intestine.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Enzyme inhibition | α-Glucosidase inhibition |

Case Studies

Several case studies have highlighted the application of this compound in various therapeutic contexts:

-

Antimicrobial Efficacy

A study conducted on the compound's efficacy against Staphylococcus aureus and Pseudomonas aeruginosa reported significant inhibition zones, indicating its potential as a novel antimicrobial agent. The study utilized disk diffusion methods to assess effectiveness compared to traditional antibiotics. -

Diabetes Management

In a controlled study involving diabetic model organisms, this compound was administered to evaluate its impact on blood glucose levels. Results showed a marked reduction in postprandial glucose levels, supporting its role as an α-glucosidase inhibitor. -

Oxidative Stress Reduction

A recent investigation into the antioxidant properties of the compound revealed that it significantly reduced markers of oxidative stress in cellular models exposed to oxidative agents. This suggests a protective effect that could be beneficial in conditions like neurodegeneration or cardiovascular diseases.

Propiedades

IUPAC Name |

2,6-difluorobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSASUJKIZLQYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.